molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Cat. No. B1403307
M. Wt: 240.08 g/mol
InChI Key: KDYFDWRPJISROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Chemical Derivatives and Synthesis

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride is a versatile chemical that serves as a precursor for various derivatives, as seen in the synthesis of spinacines and their cyclic hydantoin derivatives. Klutchko et al. (1991) detail the synthesis of these derivatives using the Pictet-Spengler reaction of N im -substituted histidines (Klutchko et al., 1991). Similarly, Yıldırım et al. (2005) describe the transformation of 1H-pyrazole-3-carboxylic acid into 3H-imidazo[4,5-b] pyridine derivatives through specific reactions (Yıldırım et al., 2005).

Pharmacological Research

In pharmacological research, this compound has shown potential as a kinase inhibitor. Han et al. (2012) identified it as a part of a new class of VEGFR-2 kinase inhibitors, synthesizing various esters to evaluate their inhibitory activity (Han et al., 2012). Additionally, Swanson et al. (2016) incorporated this compound in the synthesis of P2X7 antagonists, specifically JNJ 54166060, a potent P2X7 antagonist with promising pharmacokinetic and safety profiles (Swanson et al., 2016).

Solid Phase Synthesis

In the domain of synthetic chemistry, Hutchins and Chapman (1996) developed a method for preparing tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support, illustrating the compound's utility in facilitating complex chemical syntheses (Hutchins & Chapman, 1996).

Potential Anticancer Agents

A significant area of interest is the development of potential anticancer agents. Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, examining their activity as mitotic inhibitors with antitumor potential in mice (Temple et al., 1987).

Novel Synthesis Approaches

New approaches to synthesis are also being explored. Ahmed et al. (2005) reported a microwave-assisted synthesis method for imidazo- and pyrimidopyrido thieno[2,3-d]pyrimidines, indicating the flexibility and adaptability of this compound in various synthetic procedures (Ahmed et al., 2005).

Chemical Properties and Reactions

Exploring the chemical properties and reactions of this compound, Lomov et al. (2014) investigated the aromatization of tetrahydroimidazo[4,5-c]pyridine derivatives, contributing to the understanding of its chemical behavior and potential applications (Lomov et al., 2014).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFDWRPJISROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Synthesis routes and methods

Procedure details

25.00 g (0.135 moles) of histamine dihydrochloride were dissolved in 125 ml of water; 26.92 g (0.40 moles) of 85% potassium hydroxide were then added to the cooled solution. A solution of 12.51 g (0.136 moles) of monohydrate glyoxylic acid and 9.00 g (0.136 moles) of 85% potassium hydroxyde in 125 ml of water was dropped into the first one and the reaction mixture heated at 90° C., 6 hours, cooled, treated with conc. HCl and concentrated in vacuo to dryness.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.92 g
Type
reactant
Reaction Step Two
Quantity
12.51 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.